8-(4-(dimethylamino)phenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-[4-(dimethylamino)phenyl]-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes an imidazo[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(dimethylamino)phenyl]-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylamine, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-[4-(dimethylamino)phenyl]-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
8-[4-(dimethylamino)phenyl]-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of 8-[4-(dimethylamino)phenyl]-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[4-(dimethylamino)phenyl]-1,3-butadienyl]-1-ethyl-pyridinium perchlorate
- 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
- 4-(Dimethylamino)pyridine
Uniqueness
8-[4-(dimethylamino)phenyl]-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific structural features and the presence of the imidazo[1,2-g]purine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C21H26N6O2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenyl]-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H26N6O2/c1-13(2)11-26-19(28)17-18(24(6)21(26)29)22-20-25(17)12-14(3)27(20)16-9-7-15(8-10-16)23(4)5/h7-10,12-13H,11H2,1-6H3 |
InChI Key |
KSYQOVBOOPXWCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)N(C)C)N(C(=O)N(C3=O)CC(C)C)C |
Origin of Product |
United States |
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